molecular formula C8H4F3NO2 B13153448 7-(Trifluoromethyl)benzo[d]oxazol-2-ol

7-(Trifluoromethyl)benzo[d]oxazol-2-ol

Cat. No.: B13153448
M. Wt: 203.12 g/mol
InChI Key: JZAJARHISAANPC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]oxazol-2-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with trifluoroacetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of polar aprotic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at reflux temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction. This method allows for rapid heating and uniform temperature distribution, leading to faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)benzo[d]oxazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

7-(Trifluoromethyl)benzo[d]oxazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the function of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole: A parent compound without the trifluoromethyl group.

    2-Aminobenzo[d]oxazole: A derivative with an amino group at the 2-position.

    5-(Trifluoromethyl)benzo[d]oxazol-2-ol: A similar compound with the trifluoromethyl group at a different position.

Uniqueness

The presence of the trifluoromethyl group at the 7-position of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol imparts unique chemical and biological properties. This positioning enhances its stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

7-(trifluoromethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13)

InChI Key

JZAJARHISAANPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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